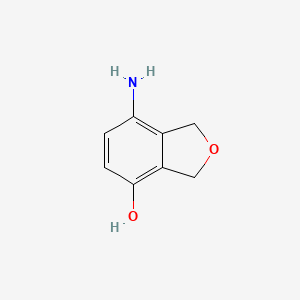

7-Amino-1,3-dihydroisobenzofuran-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

7-amino-1,3-dihydro-2-benzofuran-4-ol |

InChI |

InChI=1S/C8H9NO2/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,10H,3-4,9H2 |

InChI Key |

YTENJWBRDHDHDW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2CO1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Dihydroisobenzofuran Derivatives

Classical Approaches for the Synthesis of the 1,3-Dihydroisobenzofuran Ring System

Traditional methods for constructing the 1,3-dihydroisobenzofuran ring often rely on intramolecular cyclization reactions, leveraging readily available starting materials. These classical approaches, including intramolecular oxa-Mannich reactions, cyclizations to form lactones, and subsequent reductions, remain fundamental in synthetic organic chemistry.

Intramolecular Oxa-Mannich Reactions for 1-Aminophthalan Derivatives

The intramolecular oxa-Mannich reaction provides an efficient route to 1-aminophthalan derivatives. This reaction typically involves the cyclization of an intermediate generated from a 2-(hydroxymethyl)benzaldehyde (B1295816) derivative or a related precursor. A notable example is the metal-free intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ol with p-toluenesulfonylamine. This method yields the desired 1-aminophthalan derivatives in moderate to good yields. koreascience.kr The reaction proceeds in the presence of a base like cesium carbonate (Cs2CO3) and a water scavenger such as 4 Å molecular sieves. koreascience.kr

This strategy can be envisioned for the synthesis of aminated dihydroisobenzofurans. For instance, a suitably substituted 2-(hydroxymethyl)benzaldehyde could undergo cyclization in the presence of an amine source to furnish the corresponding 1-aminophthalan. The reaction's efficiency can be influenced by the choice of the amine and the reaction conditions.

| Entry | Amine | Base | Solvent | Yield (%) |

| 1 | BocNH2 | Cs2CO3 | CH2Cl2 | 11 |

| 2 | TsNH2 | Cs2CO3 | CH2Cl2 | 75 |

| 3 | NsNH2 | Cs2CO3 | CH2Cl2 | 68 |

| Table 1: Examples of Intramolecular Oxa-Mannich Reactions for 1-Aminophthalan Synthesis. koreascience.kr |

Cyclization Reactions Leading to Isobenzofuran-1(3H)-ones

A prevalent strategy for the synthesis of the 1,3-dihydroisobenzofuran skeleton involves the initial formation of an isobenzofuran-1(3H)-one, commonly known as a phthalide (B148349) or lactone. These lactones are versatile intermediates that can be subsequently reduced to the desired dihydroisobenzofuran.

One common method for phthalide synthesis is the cyclocondensation of 2-carboxybenzaldehyde (B143210) with various ketones, which can be catalyzed by agents like sulphamic acid under conventional heating or microwave irradiation. researchgate.net Another approach involves the one-pot conversion of o-alkylbenzoic acids to phthalides using reagents such as NaBrO3/NaHSO3 in a two-phase system. nih.gov Furthermore, the cyclization of 2-(hydroxymethyl)benzoic acids and their analogs represents a direct route to these lactones. mdpi.com

The choice of method depends on the available starting materials and the desired substitution pattern on the aromatic ring. These lactonization strategies are robust and have been used to synthesize a wide array of substituted phthalides.

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Carboxybenzaldehyde and Cyclohexanone | Sulphamic acid | 120 °C, solvent-free | Spiro[cyclohexane-1,3'-isobenzofuran]-1'-one | 92 | researchgate.net |

| 2-Methylbenzoic acid | NaBrO3/NaHSO3 | CH2Cl2/H2O | Phthalide | 85 | nih.gov |

| 2-Formylbenzoic acid and 2-aminobenzoic acid | - | - | 1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate | 88 | mdpi.com |

Table 2: Selected Cyclization Reactions for Isobenzofuran-1(3H)-one Synthesis.

Modern Catalytic Methods for Dihydroisobenzofuran Construction

Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater control over selectivity, including stereoselectivity. These approaches are highly valuable for the synthesis of complex and highly functionalized dihydroisobenzofuran derivatives.

Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Heck Coupling, C-H Functionalization)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. rsc.org For the construction of the dihydroisobenzofuran ring system, palladium-catalyzed reactions have been particularly prominent. For example, intramolecular Heck couplings can be employed to form the five-membered ether ring.

More recently, C-H functionalization has emerged as a powerful tool for creating C-C and C-heteroatom bonds directly from ubiquitous C-H bonds. Palladium-catalyzed intramolecular C(sp³)–H and C(sp²)-H coupling of alkyl phenyl ethers can lead to the formation of 2,3-dihydrobenzofurans, a related class of compounds, suggesting the potential for analogous strategies for 1,3-dihydroisobenzofurans. rsc.org These methods often exhibit high functional group tolerance and can provide access to complex structures from simple precursors.

Other transition metals like iridium, rhodium, and copper have also been utilized in catalytic cycles to construct dihydrobenzofuran and, by extension, dihydroisobenzofuran skeletons through various mechanisms, including cycloadditions and annulations. rsc.org

| Catalyst System | Reaction Type | Starting Material Type | Product Type | Reference |

| Pd(OAc)2/Ligand | Intramolecular C-H Activation | o-Halobenzyl ethers | Dihydroisobenzofurans | rsc.org |

| Ir-catalyst | Intramolecular Cycloaddition | o-Methyl ether with a double bond | 2,3-Dihydrobenzofuran | rsc.org |

| Cu-catalyst | Intramolecular Reaction | Aryl pinacol (B44631) boronic esters | Chiral dihydrobenzofuran-3-ols | rsc.org |

Table 4: Examples of Transition Metal-Catalyzed Synthesis of Dihydrobenzofuran Analogs.

Asymmetric Catalytic Reactions (e.g., Asymmetric Catalytic Oxa-Michael Reaction)

The development of asymmetric catalytic reactions has been crucial for the synthesis of enantiomerically pure pharmaceuticals. In the context of dihydroisobenzofurans, asymmetric catalysis can be used to control the stereochemistry at chiral centers within the molecule.

One such approach is the asymmetric catalytic oxa-Michael reaction. While direct examples for 7-Amino-1,3-dihydroisobenzofuran-4-ol are not prevalent, the principles can be applied. For instance, the asymmetric cascade Michael-aldol reaction of 4-hydroxy-3-alkyl-5H-furan-2-ones with alkyl vinyl ketones, catalyzed by L-proline, has been used to synthesize highly substituted tetrahydro-isobenzofuran-1,5-diones with high enantioselectivity. rsc.org This demonstrates the potential of organocatalysis to create complex, chiral dihydroisobenzofuran-related structures.

The application of these methods to the synthesis of a specific target like this compound would likely involve the development of a custom-designed chiral catalyst and a suitable prochiral substrate to induce the desired stereochemistry.

| Reaction Type | Catalyst | Substrates | Product | Key Feature | Reference |

| Asymmetric cascade Michael-aldol reaction | L-proline | 4-hydroxy-3-alkyl-5H-furan-2-ones and alkyl vinyl ketones | Tetrahydro-isobenzofuran-1,5-diones | Asymmetric synthesis of privileged bicyclic lactones | rsc.org |

Table 5: Example of Asymmetric Catalysis in the Synthesis of Dihydroisobenzofuran-Related Scaffolds.

Synthesis of Substituted this compound and Analogues

The synthesis of specifically substituted dihydroisobenzofurans, such as this compound, requires strategic approaches to introduce the desired functional groups onto the core scaffold.

General Synthetic Pathways for Aminodihydroisobenzofuran Systems

While a direct synthetic route for this compound is not extensively documented, general methods for the synthesis of related aminobenzofuran and dihydrobenzofuran derivatives can provide insight into potential pathways. nih.gov The 3-aminobenzofuran scaffold is a significant subclass of benzofuran (B130515) compounds with notable biological activities. nih.gov

One common approach involves the construction of the dihydrobenzofuran core followed by the introduction of the amino group. For example, a cascade cyclization strategy has been developed for the synthesis of aminobenzofuran spiroindanone derivatives. nih.gov Another approach could involve the reduction of a nitro-substituted dihydroisobenzofuran precursor.

Recent research has also focused on the development of novel transition metal-catalyzed methods for constructing the dihydrobenzofuran nucleus, which could be adapted for the synthesis of amino-substituted analogues. nih.gov

Stereoselective Synthesis of Chiral Dihydrobenzofurans

The control of stereochemistry is a critical aspect of synthesizing complex molecules. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. youtube.com In the context of dihydrobenzofurans, various stereoselective methods have been developed.

One notable strategy involves a one-pot rhodium-catalyzed C–H functionalization and an organocatalyzed oxa-Michael addition cascade reaction. This method allows for the stereodivergent synthesis of a wide range of 2,3-disubstituted dihydrobenzofurans with high stereoselectivity. acs.org By selecting the appropriate combination of two chiral catalysts, all possible stereoisomers of the target molecules can be accessed. acs.org

Another approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts that can influence the stereochemical outcome of a reaction. For instance, the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes has been shown to produce polysubstituted 2,5-dihydrofurans with excellent regio- and stereoselectivity. nih.gov While not specific to dihydroisobenzofurans, the principles of this methodology could potentially be adapted.

The development of stereoselective syntheses is crucial for accessing specific enantiomers of chiral dihydrobenzofuran derivatives, which may exhibit distinct biological activities.

Computational Chemistry and Theoretical Investigations of Dihydroisobenzofuran Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of medium to large-sized molecules, offering a balance between computational cost and accuracy.

DFT studies on dihydroisobenzofuran derivatives have been conducted to elucidate their electronic structures. researchgate.net These studies often focus on calculating key quantum chemical descriptors that govern the molecule's reactivity and stability. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

In a study on natural dihydroisobenzofuran derivatives, DFT calculations revealed the significant influence of substituents on the electronic properties. researchgate.net The presence of electron-donating groups, such as the amino (-NH2) and hydroxyl (-OH) groups in 7-Amino-1,3-dihydroisobenzofuran-4-ol, is expected to increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting capabilities. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of a Representative Dihydroisobenzofuran Derivative

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are representative and are based on DFT calculations performed on analogous dihydroisobenzofuran structures. Actual values for this compound would require specific calculations.

Theoretical investigations using DFT can provide valuable data on the thermochemistry and kinetics of reactions involving dihydroisobenzofuran systems. researchgate.net By calculating parameters such as reaction enthalpies, activation energies, and rate constants, researchers can predict the feasibility and speed of various chemical processes. nih.gov For example, DFT has been employed to study the radical scavenging potential of dihydroisobenzofuran derivatives by examining the thermodynamics and kinetics of hydrogen abstraction reactions. researchgate.net

The calculations can determine bond dissociation enthalpies (BDE), which are a measure of the energy required to break a specific bond homolytically. Lower BDE values for O-H or N-H bonds suggest a higher antioxidant capacity. researchgate.net Kinetic studies, often employing transition state theory, can elucidate reaction mechanisms and predict reaction rates, which are crucial for understanding the dynamic behavior of these molecules. nih.gov

Table 2: Representative Thermochemical Data for Hydrogen Abstraction from a Dihydroisobenzofuran Derivative

| Reaction | ΔH (kcal/mol) | Ea (kcal/mol) |

| Ar-OH + •OH → Ar-O• + H2O | -25.7 | 3.2 |

| Ar-NH2 + •OH → Ar-NH• + H2O | -18.9 | 4.5 |

Note: This table presents hypothetical but plausible data based on studies of similar phenolic and amino-substituted aromatic compounds to illustrate the type of information obtained from theoretical thermochemical and kinetic studies.

Computational studies are instrumental in unraveling the complex mechanisms of isomerization in heterocyclic compounds. netsci-journal.com For furan (B31954) derivatives, photochemical isomerization has been shown to proceed through high-energy intermediates like Dewar furans. netsci-journal.com Theoretical calculations can map out the potential energy surface for such transformations, identifying transition states and intermediates. rsc.org

For this compound, theoretical methods could be used to explore potential tautomeric equilibria, for instance, between the phenol (B47542) form and a possible keto tautomer, or other structural rearrangements. By calculating the relative energies of different isomers and the energy barriers connecting them, it is possible to predict the most stable forms and the likelihood of isomerization under different conditions. These studies provide a detailed, step-by-step view of the molecular rearrangements that are often difficult to observe experimentally. rsc.org

Molecular Docking and Binding Mechanism Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Successful binding of a ligand to a receptor is governed by a variety of non-covalent interactions. Molecular docking simulations can identify and characterize these crucial interactions. For this compound, the presence of hydroxyl and amino groups makes it a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. semanticscholar.orgresearchgate.net The aromatic ring system can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. rsc.orgnih.govnih.govresearchgate.net

The analysis of the docked poses reveals the specific atoms and residues involved in these interactions, as well as the distances and geometries of the bonds. This detailed understanding of the binding mode is critical for explaining the molecule's biological activity and for designing derivatives with improved binding affinity. rsc.org

By docking a molecule against a panel of different protein targets, it is possible to predict its receptor binding profile. This can help in identifying potential biological targets for a novel compound and in predicting potential off-target effects. researchgate.net The scoring functions used in docking programs estimate the binding affinity (e.g., in kcal/mol), allowing for a rank-ordering of different poses and different ligands. uowasit.edu.iqresearchgate.net

For this compound, docking studies could be performed against a variety of receptors to explore its potential pharmacological activities. The predicted binding affinities, combined with an analysis of the binding interactions, can provide a strong rationale for further experimental testing. nih.gov

Table 3: Example of a Predicted Binding Profile for a Dihydroisobenzofuran Derivative

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Asp184, Lys72, Phe80 |

| Protease B | -7.2 | Gly143, Ser195, Trp215 |

| Receptor C | -6.9 | Tyr126, His250, Asn152 |

Note: This table is a hypothetical representation of the output from a molecular docking study to illustrate the predictive nature of such analyses.

Quantum Chemical Characterization and Comparative Theoretical Explorations

Computational studies on C-3 functionalized isobenzofuran-1(3H)-ones, for instance, have been conducted to predict their physicochemical properties, which are crucial for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). mdpi.com These in silico evaluations help in screening potential drug candidates based on established criteria like Lipinski's Rule of Five. mdpi.com

Theoretical investigations into the antioxidant potential of phenolic compounds, which share the hydroxyl group with the target molecule, reveal the importance of parameters like Bond Dissociation Enthalpy (BDE). Lower BDE values for the O-H bond are indicative of higher antioxidant activity. For a comparative understanding, the calculated quantum chemical properties of a representative isobenzofuranone derivative are presented below. These calculations are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Table 1: Calculated Quantum Chemical Properties of a Representative Isobenzofuranone Derivative (Note: This data is for a representative analogue and not this compound)

| Parameter | Value | Computational Method |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital (HOMO) | -6.2 eV | DFT/B3LYP/6-31G |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | -1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| Mulliken Charge on Phenolic Oxygen | -0.65 e | DFT/B3LYP/6-31G |

| Mulliken Charge on Amino Nitrogen | -0.85 e | DFT/B3LYP/6-31G |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. Computational methods play a crucial role in modern SAR investigations by predicting how structural changes will affect the interaction of a molecule with its biological target.

For the dihydroisobenzofuran scaffold, SAR studies on related compounds have provided valuable insights. For example, in a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones evaluated for antioxidant and antiplatelet activity, the position and nature of substituents on the benzylidene and isobenzofuranone rings were found to be critical. nih.gov Specifically, the presence of hydroxyl and methoxy (B1213986) groups on the benzylidene ring significantly enhanced the antioxidant activity. nih.gov

Similarly, in studies of benzofuran (B130515) analogs of propafenone (B51707) as modulators of multidrug resistance, a strong correlation was found between the calculated lipophilicity and the biological activity. nih.gov This highlights the importance of hydrophobic interactions in the mechanism of action of these compounds. nih.gov

A review of the SAR of various benzofuran derivatives with potential anticancer activity has further underscored the importance of specific substitutions. mdpi.com For instance, the presence of a CONH group has been identified as a necessary feature for the anticancer activity in certain series of these compounds. mdpi.com

The key findings from SAR studies on related isobenzofuran (B1246724) and benzofuran derivatives are summarized in the table below. These relationships provide a predictive framework for the potential biological activities of this compound.

Table 2: Summary of Structure-Activity Relationships for Bioactive Isobenzofuran and Benzofuran Derivatives

| Structural Feature/Modification | Observed Effect on Biological Activity | Compound Class Studied | Reference |

|---|---|---|---|

| Presence of hydroxyl and methoxy groups on the phenyl ring | Increased antioxidant activity | (Z)-3-benzylideneisobenzofuran-1(3H)-ones | nih.gov |

| Increased lipophilicity | Correlated with increased multidrug resistance reversal activity | Benzofuran analogs of propafenone | nih.gov |

| Presence of a CONH group | Essential for anticancer activity | Carbohydrazide-based benzofuran derivatives | mdpi.com |

| Substitution at the C-3 position of the isobenzofuranone ring | Modulates antiproliferative activity | C-3 functionalized isobenzofuran-1(3H)-ones | mdpi.com |

These computational and SAR studies on related dihydroisobenzofuran and benzofuran systems provide a solid foundation for understanding the potential chemical and biological properties of this compound. The presence of both an amino and a hydroxyl group on the aromatic ring suggests that this compound could exhibit interesting electronic properties and biological activities, warranting further dedicated computational and experimental investigation.

Biological Relevance and Molecular Mechanism Research of Dihydroisobenzofuran Scaffolds

Exploration of Specific Molecular Interactions

The following table summarizes the biological activities and molecular interactions of compounds containing the dihydroisobenzofuran or related benzofuran (B130515) scaffold.

DNA Intercalation Studies

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. While intercalation, the insertion of a molecule between the base pairs of DNA, is a common mode of action, other binding modes such as groove binding are also significant. nih.govyoutube.com

Research into the DNA binding properties of the dihydroisobenzofuran scaffold has revealed nuances in their interaction with the double helix. A study investigating a novel 3-substituted phthalide (B148349) derivative, 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one, explored its binding dynamics with double-stranded DNA (dsDNA). researchgate.net Through a combination of analytical techniques including electrochemistry, UV spectroscopy, fluorescence spectroscopy, and thermal denaturation, the study determined that this particular derivative associates with dsDNA. researchgate.net

Further investigation using density functional theory (DFT) calculations, molecular docking, and molecular dynamics simulations indicated that the compound likely binds within the minor groove of the dsDNA. researchgate.net This groove-binding mechanism is stabilized by both π-alkyl interactions and hydrogen bonding, leading to the formation of a stable complex. researchgate.net It is important to note that this study suggests a groove binding mechanism rather than classical intercalation for this specific derivative. There is currently no available research that specifically details DNA intercalation studies for 7-Amino-1,3-dihydroisobenzofuran-4-ol.

Table 1: DNA Binding Characteristics of a Dihydroisobenzofuran Derivative

| Compound | DNA Target | Binding Mechanism | Stabilizing Interactions |

|---|

Receptor Binding Studies (e.g., Opioid and Serotonin (B10506) Receptors)

The ability of compounds to bind to specific receptors is a cornerstone of modern pharmacology, enabling the development of targeted therapies.

Opioid Receptors

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. nih.govyoutube.com These receptors are G-protein coupled receptors that, when activated, lead to an inhibitory effect on neuronal activity. youtube.comyoutube.com The binding affinity of various ligands to these receptors is a key determinant of their pharmacological profile. nih.govyoutube.com Currently, there is no publicly available research on the binding of this compound or other dihydroisobenzofuran derivatives to opioid receptors.

Serotonin Receptors

Serotonin (5-hydroxytryptamine or 5-HT) receptors are a diverse family of receptors involved in a wide range of physiological and psychological processes. nih.govyoutube.com The 5-HT3 receptor, a ligand-gated ion channel, is a particularly important target for antiemetic and anxiolytic drugs.

Research has been conducted on a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives to evaluate their antagonistic activities at the 5-HT3 receptor. nih.gov These studies assessed both in vitro receptor binding and in vivo antagonistic activity. The findings revealed that derivatives incorporating a 1-azabicyclo[2.2.2]oct-3-yl moiety were more potent 5-HT3 receptor antagonists than their counterparts with an 8-methyl-8-azabicyclo[3.2.1]oct-3-yl group. nih.gov Among the synthesized compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride demonstrated the highest affinity for 5-HT3 receptors, with a Ki value of 0.055 nM. nih.gov

Table 2: 5-HT3 Receptor Binding Affinities of Dihydrobenzofuran Derivatives

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|

Influence of Structural Features and Stereochemistry on Molecular Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, including its stereochemistry. careerendeavour.commalariaworld.org Subtle changes in the arrangement of atoms can lead to significant differences in pharmacological effects.

Studies on dihydroisobenzofuran derivatives isolated from a marine Streptomyces species have highlighted the importance of stereochemistry. nih.gov Two epimeric 1,3-dihydroisobenzofuran derivatives were isolated and their absolute configurations were determined. While one epimer exhibited weak cytotoxic activity against the human lung adenocarcinoma cell line A549, the other was inactive, demonstrating that the biological activity is dependent on the configuration of a single chiral center. nih.gov

In the context of 5-HT3 receptor antagonists, structure-activity relationship studies of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have provided valuable insights. nih.gov The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring was found to increase pharmacological activity, with the potency order being dimethyl > (2S)-methyl > (2R)-methyl > dihydro. nih.gov This suggests that the (2S)-methyl group on the dihydrobenzofuran ring contributes positively to the enhancement of pharmacological activity. nih.gov These findings underscore the critical role that specific structural features and stereochemistry play in the molecular activity of the dihydroisobenzofuran scaffold.

Advanced Research Applications and Future Directions for 7 Amino 1,3 Dihydroisobenzofuran 4 Ol and Analogues

Scaffold Hopping Approaches for Novel Compound Discovery

Scaffold hopping is a powerful strategy in medicinal chemistry that involves modifying the central core of a known active compound to generate a novel chemotype with retained or improved biological activity. pharmaffiliates.com The 7-Amino-1,3-dihydroisobenzofuran-4-ol scaffold is a prime candidate for such exploration due to its defined three-dimensional structure and key hydrogen bonding donors (amino and hydroxyl groups) and an acceptor (furan oxygen). These features can be maintained in a new core structure to preserve interactions with a biological target.

Scaffold hopping strategies can be broadly categorized, and several could be applied to the dihydroisobenzofuran core: pharmaffiliates.comnextpeptide.com

Ring Opening/Closure: The dihydroisobenzofuran ring could be opened to create more flexible acyclic structures or, conversely, used as a starting point for ring-closure reactions to form more complex polycyclic systems. For instance, ring-opening could yield substituted aminophenol derivatives that might access different binding pockets or exhibit entirely new pharmacology.

Topology-Based Hopping: This advanced computational method identifies completely novel scaffolds that place key functional groups in the same relative orientation as the original molecule. Starting with the 3D structure of this compound, algorithms could search virtual libraries for new core structures that mimic its pharmacophoric features.

A practical example of scaffold hopping's potential can be seen in the development of inhibitors for targets like Fatty Acid Binding Protein 4 (FABP4), where computer-assisted design has been used to replace a known pyrimidine (B1678525) scaffold with a pyridazinone core, leading to novel and potent inhibitors. nih.govgoogle.com A similar in-silico approach could rapidly identify promising new backbones derived from the this compound structure.

Table 1: Potential Scaffold Hopping Strategies

| Original Scaffold | Hopping Strategy | Potential New Scaffold | Desired Outcome |

| This compound | Heterocycle Replacement | 7-Amino-1,3-dihydroisobenzothiophen-4-ol | Modulate electronics, lipophilicity, and metabolic stability. |

| This compound | Heterocycle Replacement | 4-Amino-2,3-dihydro-7H-pyrrolo[2,3-b]phenol | Introduce new hydrogen bonding capabilities and alter vector space. |

| This compound | Ring Opening | 2-(Aminomethyl)-3-amino-6-hydroxyphenylethanol | Increase conformational flexibility to access new binding modes. |

| This compound | Topology-Based Hopping | Varies (Computationally identified) | Discover entirely novel chemotypes with improved IP position and properties. |

Design and Synthesis of Multifunctional Ligands

Multifunctional ligands, or designed multiple ligands, are single chemical entities capable of modulating multiple biological targets simultaneously. This approach is gaining traction for treating complex diseases like neurodegenerative disorders or cancer. The this compound scaffold is an excellent starting point for designing such ligands.

A prominent example of a drug built on the dihydroisobenzofuran core is the antidepressant Citalopram. nih.gov Research into Citalopram analogues has demonstrated that substitutions on the dihydroisobenzofuran ring system are well-tolerated and can be used to modulate binding affinity and selectivity for the serotonin (B10506) transporter (SERT). nih.gov For example, modifying the 5-position of the ring with various functional groups has been explored to probe the SERT binding site.

Starting with the 7-amino and 4-ol substituted scaffold, medicinal chemists can design analogues that target not only a primary protein but also a secondary or tertiary target. For instance, the amino group could be functionalized with moieties known to interact with a second receptor, while the phenolic hydroxyl could be modified to fine-tune physicochemical properties or interact with a third. This strategy could lead to the development of novel therapeutics with complex polypharmacology, potentially offering higher efficacy or a reduced side-effect profile compared to single-target agents.

Table 2: Binding Affinity of Citalopram and Analogues at SERT

| Compound | R Group (Position 5) | SERT Ki ± SEM (nM) | Selectivity (NET Ki / SERT Ki) |

| Citalopram | CN | 1.94 ± 0.198 | 3070 |

| Analogue 2 | COOCH₃ | 4.17 ± 0.482 | >1000 |

| Analogue 3 | CONH₂ | 17.7 ± 1.80 | 7 |

| Analogue 4 | CHO | 4.3 ± 0.096 | >1000 |

| Analogue 5 | CH₂NH₂ | 41.9 ± 5.73 | >1000 |

| Data adapted from a study on Citalopram analogues, demonstrating how modifications to the dihydroisobenzofuran core impact biological activity. nih.gov |

Development of New Semi-Synthetic Antioxidants and Senolytic Agents

The dihydroisobenzofuran heterocycle is a structural motif present in numerous natural products, particularly fungal metabolites, that exhibit significant radical scavenging activity. tdblabs.se This makes the scaffold an attractive template for developing new semi-synthetic antioxidants. Computational studies using density functional theory have investigated the electronic structures and thermochemical behavior of dihydroisobenzofuran derivatives, revealing their considerable potential to scavenge biologically relevant radicals like ·OOH and ·OH. tdblabs.se The rates of these reactions are predicted to be near the diffusion limit, highlighting the efficiency of this scaffold. tdblabs.se The 7-amino and 4-hydroxyl groups on the specified compound are particularly relevant, as phenolic hydroxyls are well-known radical scavengers.

Furthermore, there is a growing interest in discovering senolytic agents—drugs that selectively clear senescent cells, which accumulate with age and contribute to age-related diseases. bldpharm.com The search for novel senolytics often involves screening natural product libraries and their synthetic derivatives. Given that many natural dihydroisobenzofurans possess potent bioactivities, this class of compounds represents a promising, yet largely untapped, source for potential senolytics. tdblabs.se The this compound structure could serve as a backbone for creating a library of new compounds to be screened for senolytic activity.

Application in Fluorescent Probes and Biomolecule Labeling

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biomolecules in real-time. The development of small-molecule fluorophores that can be incorporated into peptides or other biological systems is a continuous area of research. While the direct use of this compound as a fluorescent probe is not extensively documented, its underlying aromatic and heterocyclic structure suggests potential in this area.

A Chinese patent discloses the application of certain 1,3-dihydroisobenzofuran derivatives in molecular fluorescent probes, indicating the viability of this scaffold. Furthermore, related benzofuran (B130515) and dibenzofuran (B1670420) structures have been successfully developed into fluorescent amino acids that serve as rigid analogues of tyrosine. These probes exhibit enhanced fluorescent properties and have been used in Förster resonance energy transfer (FRET) assays to monitor biological processes like peptide hydrolysis.

The 7-amino group on the this compound scaffold provides a convenient handle for conjugation to biomolecules. For example, it could be converted to an isothiocyanate, a common reactive group for labeling proteins and other amine-containing molecules, similar to the well-established fluorescein (B123965) isothiocyanate (FITC) dyes. Future research could focus on characterizing the photophysical properties of this scaffold and developing synthetic routes to functionalized derivatives suitable for biomolecule labeling.

Bioinspired Synthesis and Exploration in Natural Product Drug Discovery

Natural products are a rich source of inspiration for drug discovery. The 1,3-dihydroisobenzofuran structure has been identified as a fundamental nucleus in many natural products, including pestacin, isopestacin, and xylarinol B. nih.gov Bioinspired synthesis aims to mimic the elegant and efficient strategies that nature uses to construct complex molecules, often leading to novel and powerful synthetic methods.

The total synthesis of complex natural products containing polycyclic systems can be achieved through bioinspired reactions that mimic biosynthetic pathways. For example, key steps like intramolecular cycloadditions can be inspired by proposed enzymatic transformations. Exploring the biosynthesis of dihydroisobenzofuran-containing natural products can therefore unveil new chemical reactions and strategies. These strategies can then be applied to the synthesis of libraries of novel analogues based on the this compound core, providing a diverse set of molecules for biological screening and drug discovery. This approach combines the structural novelty of natural products with the synthetic accessibility required for medicinal chemistry campaigns.

Methodological Advancements in Dihydroisobenzofuran Research

The growing interest in dihydroisobenzofuran derivatives has spurred the development of new and efficient synthetic methodologies. nih.gov These advancements are crucial for enabling the research applications described above, as they allow for the rapid and diverse synthesis of analogues.

Recent progress has focused heavily on transition metal-catalyzed reactions, which often proceed under mild conditions with high yields and functional group tolerance. For example, rhodium-catalyzed C-H bond functionalization and palladium-catalyzed ring-closing reactions have emerged as powerful tools for constructing the dihydrobenzofuran and dihydroisobenzofuran frameworks.

Beyond metal catalysis, innovative electrochemical methods have been developed. One such method achieves the highly regioselective cyclization of 2-ethynylbenzaldehydes to form either isochromenes or dihydroisobenzofurans with excellent yields, avoiding the need for external oxidants or transition metal catalysts. These methodological advancements make the this compound scaffold and its analogues more accessible for broad-based screening and development.

Table 3: Summary of Advanced Synthetic Methodologies for Dihydro(iso)benzofurans

| Method | Catalyst/Conditions | Key Features | Reference |

| Asymmetric C-H Functionalization | Rhodium-based catalyst (RhCp*Cl) | Synthesis of spirooxindoyl-substituted dihydrobenzofurans. | |

| Ring-Closing/Ring-Opening Cross Coupling | Palladium catalyst | Enantioselective synthesis of chiral 2,3-dihydrobenzofurans. | nih.gov |

| Intramolecular Cycloaddition | Copper catalyst | Synthesis of chiral dihydrobenzofuran-3-ols. | |

| Electrochemical Cyclization | Silver sacrificial electrode, MeOH | Highly regiodivergent; no external oxidants or transition metals; yields up to 97%. | |

| Oxyselenocyclization | I₂/SnCl₂, blue LED irradiation | Visible light-mediated, sustainable, mild conditions. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Amino-1,3-dihydroisobenzofuran-4-ol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzofuran precursors. For example, a hydroxylamine-mediated amination of a dihydroisobenzofuran derivative under acidic conditions can introduce the amino group . Purity optimization requires iterative recrystallization (using ethanol/water mixtures) and chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Monitoring by TLC and HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) ensures removal of byproducts like unreacted amines or oxidation derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies the amino (-NH₂) proton (~5.5 ppm, broad) and hydroxyl (-OH) resonance (~9.2 ppm). The dihydrofuran ring protons appear as distinct multiplets (δ 3.8–4.5 ppm) .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C aromatic), and ~1050 cm⁻¹ (C-O furan) confirm functional groups .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 152.1 (C₈H₉NO₂). Fragmentation patterns distinguish regioisomers .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the hydroxyl and amino groups. Desiccate with silica gel to avoid hydrolysis of the furan ring. Periodic NMR analysis (every 6 months) monitors degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted spectroscopic data?

- Methodological Answer : Discrepancies (e.g., unexpected ¹³C shifts) may arise from tautomerism or solvent effects. Use density functional theory (DFT) at the B3LYP/6-31G* level to simulate NMR spectra in explicit solvent (DMSO). Compare Boltzmann-weighted conformer populations to experimental data. Adjust for relativistic effects if halogen substituents are present .

Q. What strategies are effective for studying the compound’s role in enzyme inhibition or receptor binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with receptor structures (PDB) to predict binding modes. The hydroxyl group may form hydrogen bonds with catalytic residues, while the amino group interacts with hydrophobic pockets .

- Kinetic Assays : Perform competitive inhibition assays (e.g., fluorogenic substrates) at varying pH (5.0–8.0) to assess pH-dependent activity. IC₅₀ values should be validated via Lineweaver-Burk plots .

Q. How can X-ray crystallography elucidate structural ambiguities in derivatives of this compound?

- Methodological Answer : Co-crystallize with a protein target or a heavy-atom derivative (e.g., K₂PtCl₄) for phasing. Refinement via SHELXL resolves disorder in the dihydrofuran ring. Key parameters:

- Resolution : ≤1.2 Å for accurate hydrogen positioning.

- R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15.

- Validation : Check Ramachandran plots (≥98% in favored regions) .

Q. What experimental designs mitigate challenges in analyzing its redox behavior?

- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) identifies oxidation peaks (~1.2 V vs. Ag/AgCl) for the hydroxyl group. Control experiments under nitrogen exclude oxygen interference. Correlate with EPR to detect radical intermediates .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across cell lines or assay conditions?

- Methodological Answer :

- Dose-Response Curves : Test 3–4 replicates across 8 concentrations (0.1–100 µM). Normalize to vehicle controls (DMSO ≤0.1%).

- Confounding Factors : Check for ROS generation (via DCFH-DA assay) or cytotoxicity (MTT assay) at bioactive concentrations .

- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) using weighted Z-scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.